(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol
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Description
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol , also known by its chemical name, cyclohexanol , is a chiral compound with the following structural formula:
(1S,2S)-2-[(2-chlorophenyl)methyl]aminocyclohexan-1-ol
Synthesis Analysis
The synthesis of this compound involves several steps, including the resolution of enantiomers. Researchers have explored various synthetic routes, such as asymmetric hydrogenation or enzymatic resolution. The choice of method depends on the desired enantiomer and overall yield.
Molecular Structure Analysis
The molecule consists of a cyclohexane ring with an amino group and a chlorophenylmethyl substituent. The stereochemistry at the 1st and 2nd carbon atoms is crucial for its biological activity. The hydroxyl group provides potential sites for hydrogen bonding.
Chemical Reactions Analysis
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol can participate in various chemical reactions, including:
- Oxidation : Conversion of the alcohol group to a ketone or aldehyde.
- Esterification : Formation of esters with carboxylic acids.
- Amination : Introduction of additional amino groups.
- Halogenation : Substitution of the chlorophenylmethyl group.
Physical And Chemical Properties Analysis
- Physical State : Cyclohexanol is a colorless liquid or white crystalline solid.
- Melting Point : Approximately 25°C.
- Boiling Point : Around 161°C.
- Solubility : Soluble in water and organic solvents.
- Density : Varies depending on the enantiomer.
Safety And Hazards
- Toxicity : Cyclohexanol is generally considered low in toxicity.
- Irritant : It may cause skin and eye irritation.
- Flammability : It is flammable; handle with care.
- Environmental Impact : Proper disposal is essential to prevent environmental contamination.
Future Directions
Researchers should explore the compound’s pharmacological properties, potential therapeutic applications, and optimization of synthesis methods. Additionally, investigations into its stereochemistry-related effects are warranted.
Please note that this analysis is based on available literature, and further research may yield additional insights. For a more detailed understanding, consult relevant scientific papers .
properties
IUPAC Name |
(1S,2S)-2-[(2-chlorophenyl)methylamino]cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16/h1-2,5-6,12-13,15-16H,3-4,7-9H2/t12-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOQRKKXOSYEHB-STQMWFEESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol |
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